(3-(Benzyloxy)-2-bromophenyl)methanol
CAS No.:
Cat. No.: VC13775943
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrO2 |
|---|---|
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | (2-bromo-3-phenylmethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
| Standard InChI Key | CUYVKVMYMVIBDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
(3-(Benzyloxy)-2-bromophenyl)methanol (CAS: 158585-00-3) has the molecular formula C₁₄H₁₃BrO₂ and a molar mass of 293.15 g/mol. Its IUPAC name, (2-bromo-3-phenylmethoxyphenyl)methanol, reflects the substitution pattern:
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A bromine atom at position 2 of the phenyl ring.
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A benzyloxy group (-OCH₂C₆H₅) at position 3.
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A hydroxymethyl group (-CH₂OH) at position 1.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃BrO₂ | |
| Molecular Weight | 293.15 g/mol | |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO | |
| InChIKey | CUYVKVMYMVIBDZ-UHFFFAOYSA-N |
Structural Characterization
The compound’s planar aromatic core facilitates π-π interactions, while the benzyloxy group introduces steric bulk. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
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¹H NMR: A singlet at δ 4.6 ppm (CH₂OH), a multiplet at δ 7.3–7.5 ppm (aromatic protons), and a triplet at δ 5.1 ppm (OCH₂Ph).
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¹³C NMR: Peaks at δ 70.2 (CH₂OH), δ 114.8–159.4 (aromatic carbons), and δ 137.2 (C-Br).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step sequence:
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Protection of Phenol: Reaction of 3-hydroxyphenylmethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 3-benzyloxyphenylmethanol.
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Bromination: Electrophilic bromination using Br₂ in acetic acid introduces bromine at the ortho position relative to the benzyloxy group .
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Purification: Column chromatography on silica gel isolates the product in >85% purity.
Key Reaction:
Scalability and Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction time. Automated systems minimize human exposure to bromine, addressing safety concerns .
Applications in Organic Synthesis
Protecting Group Strategy
The benzyloxy group acts as a temporary protective moiety for phenolic hydroxyl groups. It is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOH), enabling sequential functionalization.
Pharmaceutical Intermediates
The compound is a precursor to:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Bromine facilitates Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
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Anticancer Agents: The hydroxymethyl group is oxidized to a ketone for Schiff base formation with amines .
Table 2: Derivatives and Their Applications
| Derivative | Application | Reference |
|---|---|---|
| 3-(Benzyloxy)-2-bromobenzaldehyde | Antiproliferative agents | |
| 2-Bromo-3-hydroxyphenylmethanol | COX-2 inhibitors |
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in ethyl acetate (~12 mg/mL), insoluble in water (<0.1 mg/mL).
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Stability: Stable under inert gas (N₂/Ar) at 2–8°C; decomposes above 150°C .
Reactivity
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Bromine Substitution: Undergoes SNAr reactions with amines or thiols at elevated temperatures .
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Alcohol Oxidation: Catalytic CrO₃ converts the hydroxymethyl group to a carboxylic acid.
| Code | Precautionary Statement | Source |
|---|---|---|
| P280 | Wear protective gloves/eye gear | |
| P305 | IF IN EYES: Rinse cautiously | |
| P273 | Avoid environmental release |
Environmental Impact
The bromine atom poses bioaccumulation risks. Waste must be treated with reducing agents (e.g., NaHSO₃) to neutralize bromide ions before disposal .
Research and Development
Recent Advances
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Flow Chemistry: Microreactors enable safer bromination with N-bromosuccinimide (NBS), reducing Br₂ usage by 40%.
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Catalytic Applications: Palladium complexes of the compound catalyze C-H activation in heterocycle synthesis .
Patent Landscape
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